(S)-Omeprazole magnesium dihydrate serves as a key compound in the development of formulations for the drug esomeprazole, which itself is the (S)-enantiomer of omeprazole. Esomeprazole is a proton pump inhibitor (PPI) that reduces gastric acid production. While not directly researched for its own biological activity, the magnesium dihydrate salt form is crucial in formulating stable and bioavailable forms of esomeprazole for research and commercial purposes. [, , , ]
Esomeprazole magnesium dihydrate is a pharmaceutical compound that serves as a proton pump inhibitor, primarily used for the treatment of gastroesophageal reflux disease and other conditions associated with excessive stomach acid. It is the magnesium salt form of esomeprazole, which is the S-enantiomer of omeprazole. This compound is classified under the therapeutic category of gastroprotective agents.
Esomeprazole magnesium dihydrate is derived from the racemic mixture of omeprazole, which was originally developed as a medication for acid-related disorders. The specific formulation as a magnesium salt enhances its solubility and bioavailability compared to other forms.
The synthesis of esomeprazole magnesium dihydrate involves several steps that typically include the conversion of precursors into the desired magnesium salt form.
The process can also utilize various solvents such as methanol or denatured spirit during the reaction to enhance yield and purity. The use of magnesium chloride hexahydrate as a magnesium source is preferred for its effectiveness in producing high-quality esomeprazole magnesium dihydrate .
Esomeprazole magnesium dihydrate has a complex molecular structure characterized by its benzimidazole core. The molecular formula is C17H18N3O3S·Mg·2H2O, indicating that it includes two water molecules in its crystalline form.
The primary chemical reactions involved in the synthesis of esomeprazole magnesium dihydrate include:
The stability of esomeprazole magnesium dihydrate can be affected by various environmental factors, including pH and temperature, which influence its degradation pathways under oxidative or acidic conditions .
Esomeprazole acts by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
Esomeprazole magnesium dihydrate is primarily used in clinical settings for:
Additionally, it serves as a subject for research into drug formulation stability and bioavailability enhancement strategies due to its unique properties compared to other proton pump inhibitors.
Esomeprazole magnesium dihydrate (EMD) exists in multiple crystalline forms, with Form A being the most therapeutically relevant due to its superior stability and handling properties. The crystallization pathway typically involves controlled dehydration of esomeprazole magnesium trihydrate under specific solvent and temperature conditions. A key patent describes dissolving trihydrate in anhydrous methanol (15 mL/g) at 25–45°C to form a clear solution, followed by adding a 4:1 v/v acetone-water mixture as an antisolvent. Slow cooling to 10°C induces nucleation of Form A crystals, yielding 89–91% pure dihydrate with >99.9% HPLC purity and enantiomeric excess (ee) >99.9% [2].
The phase transformation mechanism is highly sensitive to water activity. Studies show that maintaining a water content of 5–10% in the methanol solution prevents uncontrolled dehydration, which can lead to metastable Form B. Form B exhibits higher solubility but lower thermodynamic stability, making it unsuitable for long-term storage [5] [6]. X-ray powder diffraction (XRPD) confirms Form A’s unique peaks at 2θ = 5.1°, 18.5°, and 24.7°, serving as critical quality attributes [2].
Table 1: Crystallization Parameters for EMD Polymorphs
Parameter | Form A | Form B |
---|---|---|
Solvent System | Methanol/Acetone-Water | Ethanol-Water |
Antisolvent Ratio | 4:1 (Acetone:Water) | 3:1 (Ethanol:Water) |
Crystallization T° | 10°C | 25°C |
Stability | High (ΔG < 0) | Low (Metastable) |
XRPD Peaks | 5.1°, 18.5°, 24.7° | 4.5°, 17.2°, 23.1° |
Solvent-antisolvent (SAS) processing is pivotal for achieving high-purity EMD Form A. The technique leverages the differential solubility of esomeprazole species in polar protic solvents (e.g., methanol) and antisolvents (e.g., acetone). Optimal results require a methanol-to-antisolvent ratio of 1:5 v/v, with rapid addition (≥50 mL/min) under high-shear mixing (500–1000 rpm) to ensure homogeneous nucleation. This suppresses agglomeration and yields particles with a uniform size distribution (D90 < 50 µm) [2] [6].
Water content in the antisolvent mixture is critical. A 10–20% water fraction in acetone enhances crystal lattice incorporation of water molecules, preventing partial dehydration. Conversely, anhydrous acetone yields amorphous solids with hygroscopic tendencies. Butanol-water systems (1:1 v/v) also produce solvates, but single-crystal X-ray analysis reveals that butanol occupies lattice voids non-stoichiometrically, leading to inconsistent hydration upon drying [5].
Table 2: Impact of Antisolvent Composition on EMD Properties
Antisolvent | Water Content | Crystal Form | Residual Solvent (ppm) | Hydration Stability |
---|---|---|---|---|
Acetone | 20% | Form A | <500 | Stable (2 H₂O) |
Acetone | 0% | Amorphous | 3000 | Unstable |
Ethanol | 15% | Form B | 800 | Partially Stable |
Butanol | 30% | Solvate | 1500 (Butanol) | Variable |
While traditional SAS applications for EMD are limited in the literature, emerging adaptations focus on co-precipitation with polymers to enhance dissolution. The process involves dissolving esomeprazole magnesium and excipients (e.g., PEG 3350) in methanol, which is then mixed with supercritical CO₂ (scCO₂) at 100 bar and 40°C. The rapid density reduction of scCO₂-expanded methanol induces supersaturation, precipitating nanoparticles (<200 nm) embedded in the polymer matrix. This achieves a 3 mg/mL solubility—2.5-fold higher than raw EMD crystals [4] [7].
Key SAS parameters include:
The resultant solid dispersions exhibit two distinct morphologies: spherical particles (1–2 µm) and microcrystals (0.1–0.5 µm), confirmed via scanning electron microscopy [4].
Excipients mitigate EMD’s degradation in acidic environments and enhance processability. Magnesium stearate (0.5–1.0% w/w) acts as a hydrophobic barrier, reducing moisture uptake during storage. Polyethylene glycol (PEG) 3350 (10–15% w/w) forms hydrogen bonds with sulfoxide groups in EMD, stabilizing the tautomeric 6-methoxy form—the only form present in the solid state [4] [5].
Titanium dioxide (TiO₂, E171) is indispensable for photo-protection. EMD undergoes sulfoxide-to-sulfide reduction under UV light; TiO₂ (0.2% w/w) scatters >90% of UV radiation, preserving chemical potency. Erythrosine red dye further filters 450–550 nm wavelengths, augmenting photostability [4].
Table 3: Functional Roles of Key Excipients in EMD Formulations
Excipient | Concentration | Function | Mechanism |
---|---|---|---|
Magnesium Stearate | 0.5–1.0% w/w | Moisture barrier | Hydrophobic coating |
PEG 3350 | 10–15% w/w | Solubility enhancer | H-bonding with sulfoxide |
Titanium Dioxide | 0.2% w/w | Photostabilizer | UV scattering |
Sodium Hydroxide | q.s. to pH 9.5 | Alkaline buffer | Degradation suppression in acidic milieu |
Talc | 1–2% w/w | Anti-caking agent | Particle separation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1